molecular formula C8H10F2O2 B15201036 Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B15201036
M. Wt: 176.16 g/mol
InChI Key: NBZHHAQFGIUEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(difluoromethyl)bicyclo[111]pentane-1-carboxylate is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These reactions are often carried out under controlled conditions using specific catalysts to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as catalytic methodologies. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the difluoromethyl group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to specific physiological effects .

Properties

Molecular Formula

C8H10F2O2

Molecular Weight

176.16 g/mol

IUPAC Name

methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C8H10F2O2/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h5H,2-4H2,1H3

InChI Key

NBZHHAQFGIUEEV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(C2)C(F)F

Origin of Product

United States

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